

An In-Depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name:	4-Ethyl-2,5-dimethoxybenzaldehyde
CAS No.:	50505-61-8
Cat. No.:	B1583829

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Abstract

This technical guide provides a comprehensive overview of **4-Ethyl-2,5-dimethoxybenzaldehyde** (CAS No. 50505-61-8), a significant benzaldehyde derivative utilized in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, chemical behavior, analytical characterization, and applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The core focus is to equip professionals with the knowledge to effectively and safely utilize this versatile chemical intermediate, particularly highlighting its role as a key precursor in the synthesis of phenethylamine compounds.

Introduction and Core Characteristics

4-Ethyl-2,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure, featuring an aldehyde group and two activating methoxy groups, makes it a highly reactive and versatile building block in synthetic chemistry. The ethyl group at the 4-position provides

specific steric and electronic properties that are leveraged in the targeted synthesis of complex molecules, most notably within the pharmaceutical and research chemical sectors. Its primary significance lies in its role as a direct precursor to 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a well-known psychoactive compound.[1][2] This relationship underscores the importance of understanding its chemistry for both legitimate research and forensic analysis.

Physicochemical Properties

The fundamental properties of **4-Ethyl-2,5-dimethoxybenzaldehyde** are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	50505-61-8	[3]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[3]
Molecular Weight	194.23 g/mol	[3]
Appearance	Data not widely published; likely a solid at room temperature.	N/A
Melting Point	46-47°C	[3]
Boiling Point	-319.7 °C (Predicted)	[3]
Density	~1.067 g/cm ³ (Predicted)	[3]
SMILES	O=CC1=CC(OC)=C(CC)C=C1 OC	[3]
InChI Key	IYHCILMQGOZLJN- UHFFFAOYSA-N	[3]

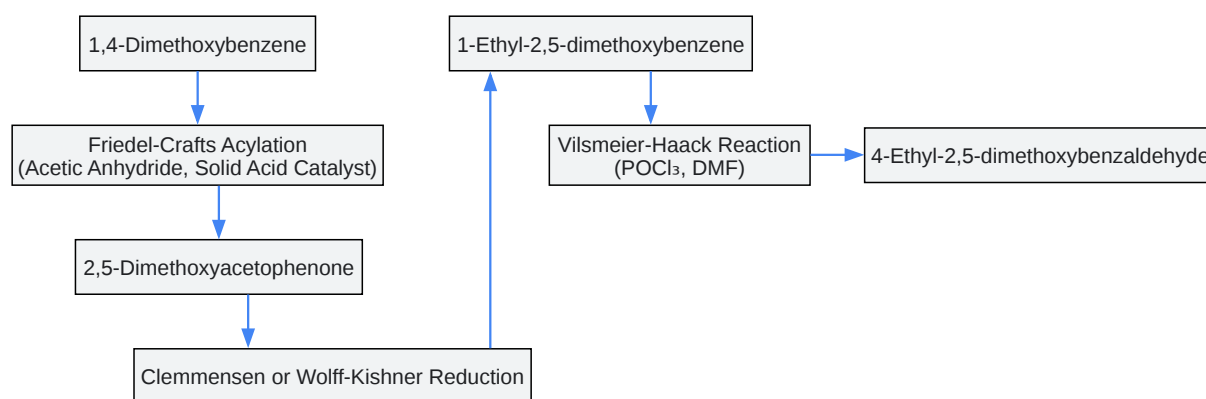
Synthesis and Manufacturing Insights

The synthesis of **4-Ethyl-2,5-dimethoxybenzaldehyde** is a multi-step process that requires careful control of electrophilic aromatic substitution reactions. A logical and efficient pathway

begins with the common starting material 1,4-dimethoxybenzene and proceeds through the introduction of the ethyl and formyl groups.

Conceptual Synthesis Workflow

The most direct approach involves a two-stage electrophilic substitution strategy. First, an acyl group is introduced via Friedel-Crafts acylation, which is then reduced to the target ethyl group. Second, a formyl group is installed, typically via a Vilsmeier-Haack reaction, which is highly effective for electron-rich aromatic systems.[4][5][6][7]



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Caption: Proposed synthetic workflow for **4-Ethyl-2,5-dimethoxybenzaldehyde**.

Field-Proven Synthesis Protocol

This protocol describes the Vilsmeier-Haack formylation of the precursor 1-Ethyl-2,5-dimethoxybenzene. The Vilsmeier-Haack reaction is chosen for its efficacy in formylating electron-rich aromatic rings like dialkoxybenzenes.[5][7] The reaction proceeds by forming the "Vilsmeier reagent," a chloroiminium ion, which acts as the electrophile.[7]

Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-2,5-dimethoxybenzene

- Materials:
 - 1-Ethyl-2,5-dimethoxybenzene (1 mole equivalent)
 - Phosphorus oxychloride (POCl_3) (1.2 mole equivalents)
 - N,N-Dimethylformamide (DMF) (3 mole equivalents, serves as reagent and solvent)
 - Ice-water bath
 - Sodium acetate solution (saturated)
 - Dichloromethane (DCM) or Ethyl Acetate for extraction
 - Anhydrous magnesium sulfate (MgSO_4)
 - Standard reaction glassware with a dropping funnel and nitrogen inlet
- Procedure:
 - Reagent Preparation (Causality): In a three-necked flask under a nitrogen atmosphere, cool the N,N-Dimethylformamide (DMF) to 0°C using an ice-water bath. The cooling is critical to control the highly exothermic reaction that forms the Vilsmeier reagent.
 - Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition. The reaction between DMF and POCl_3 generates the electrophilic chloroiminium salt (Vilsmeier reagent).[7]
 - Electrophilic Attack: After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature. Then, add 1-Ethyl-2,5-dimethoxybenzene dropwise. The electron-rich aromatic ring attacks the Vilsmeier reagent. The methoxy groups strongly direct the substitution to the para position relative to the ethyl group.
 - Reaction Progression: Heat the reaction mixture to $60\text{-}70^\circ\text{C}$ and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Heating provides the necessary activation energy to drive the substitution to completion.

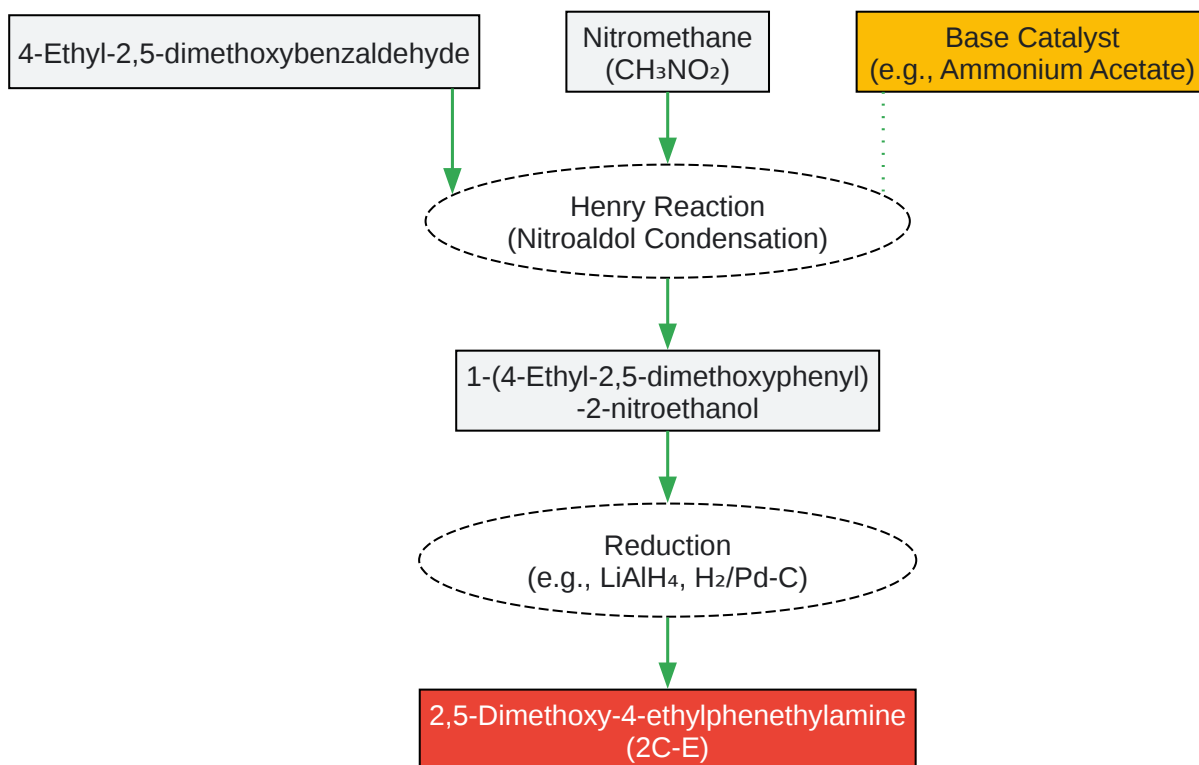
- **Workup - Hydrolysis:** Cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring. This step hydrolyzes the intermediate iminium ion to the final aldehyde product and quenches any remaining reactive species.
- **Neutralization and Extraction:** Neutralize the acidic mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Synthetic Utility

The reactivity of **4-Ethyl-2,5-dimethoxybenzaldehyde** is dominated by its aldehyde functional group. This makes it a prime candidate for condensation reactions, particularly the Henry (nitroaldol) reaction, which is the cornerstone of its application in phenethylamine synthesis.^[8]^[9]^[10]

The Henry Reaction: Gateway to Phenethylamines

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.^[8]^[9] For **4-Ethyl-2,5-dimethoxybenzaldehyde**, reaction with nitromethane yields 1-(4-ethyl-2,5-dimethoxyphenyl)-2-nitroethanol. This product is a critical intermediate; the nitro group can be readily reduced to a primary amine to complete the synthesis of the corresponding phenethylamine (2C-E).^[1]^[2]



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Sources

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